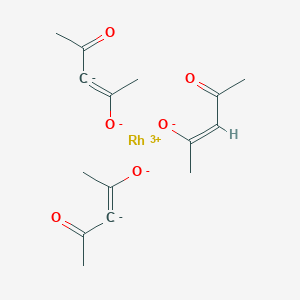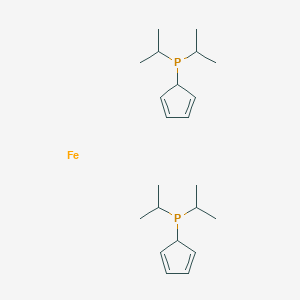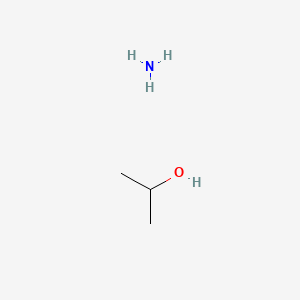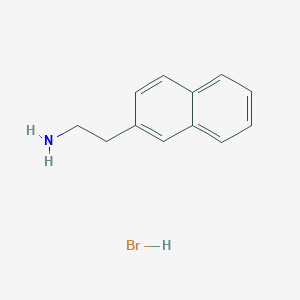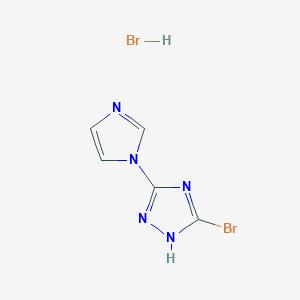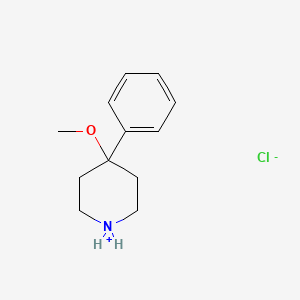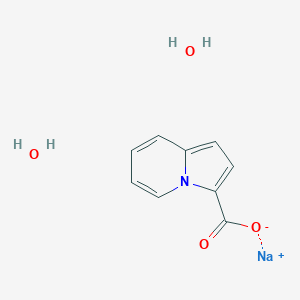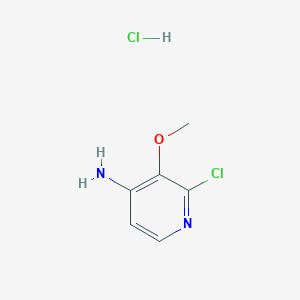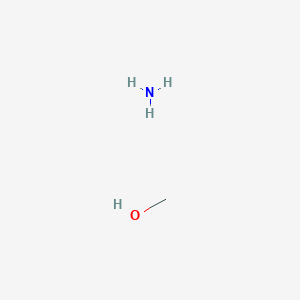
Ammonia methanol
Descripción general
Descripción
Ammonia methanol is a combination of two compounds: ammonia (NH₃) and methanol (CH₃OH). Both are considered potential future fuels with carbon-neutral potential. Ammonia has a high octane number, a slow flame speed, and a narrow ignition limit, while methanol has a fast flame speed with complementary combustion characteristics . The combination of these two compounds is being explored for various applications, including as a sustainable fuel source.
Aplicaciones Científicas De Investigación
Ammonia methanol has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a solvent for certain reactions . In biology, this compound is used in the study of metabolic pathways and as a potential fuel source for bioenergy applications . In medicine, it is being explored for its potential use in drug delivery systems and as a component of certain pharmaceuticals . In industry, this compound is used as a fuel, a feedstock for the production of other chemicals, and as a solvent in various industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ammonia is typically produced through the Haber-Bosch process, which involves the reaction of nitrogen and hydrogen gases under high pressure and temperature in the presence of a catalyst . Methanol is produced from synthesis gas (a mixture of carbon monoxide, carbon dioxide, and hydrogen) using a catalyst under high pressure and temperature .
Industrial Production Methods: Industrial production of ammonia involves compressing syngas to a high pressure and then reacting it with hydrogen in the presence of a catalyst . Methanol production involves the catalytic conversion of synthesis gas at high pressure and temperature . Both processes are energy-intensive and require significant infrastructure.
Análisis De Reacciones Químicas
Types of Reactions: Ammonia methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, in combustion reactions, ammonia and methanol can react with oxygen to produce nitrogen, carbon dioxide, and water .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxygen, hydrogen, and various catalysts. Reaction conditions typically involve high temperatures and pressures to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of this compound include nitrogen, carbon dioxide, and water. In some cases, other products such as nitrogen oxides (NOx) may also be formed, depending on the specific reaction conditions .
Mecanismo De Acción
The mechanism of action of ammonia methanol involves its combustion characteristics. When used as a fuel, this compound undergoes combustion reactions that release energy. The molecular targets and pathways involved in these reactions include the breaking and forming of chemical bonds between nitrogen, hydrogen, carbon, and oxygen atoms . The specific mechanism depends on the reaction conditions and the presence of catalysts .
Comparación Con Compuestos Similares
Ammonia methanol can be compared with other similar compounds such as hydrogen, ethanol, and methaneFor example, hydrogen is a zero-emission fuel with high energy density, while ethanol is a renewable fuel with similar combustion characteristics to methanol . Methane is a widely used fuel with a high energy content but produces carbon dioxide when burned . The uniqueness of this compound lies in its combination of the properties of both ammonia and methanol, making it a versatile and potentially sustainable fuel source .
List of Similar Compounds:- Hydrogen (H₂)
- Ethanol (C₂H₅OH)
- Methane (CH₄)
- Ethanol (C₂H₅OH)
Propiedades
IUPAC Name |
azane;methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O.H3N/c1-2;/h2H,1H3;1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHOOMGKXCMKIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO.N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
49.073 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
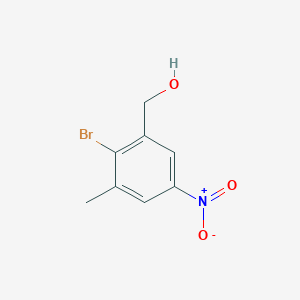
![[6-(Dimethylamino)-4-methylpyridin-3-yl]boronic acid;dihydrochloride](/img/structure/B8139638.png)
![1-[2-Amino-1-(4-bromophenyl)ethyl]pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B8139652.png)
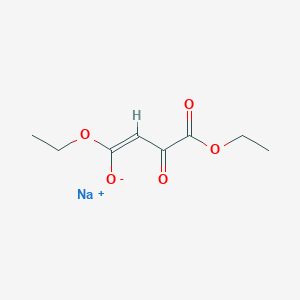
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-quinolin-6-ylpentanamide;acetic acid](/img/structure/B8139676.png)
![2,4,6-trichloro-N-[1-(4-fluorophenyl)ethylideneamino]aniline](/img/structure/B8139683.png)
